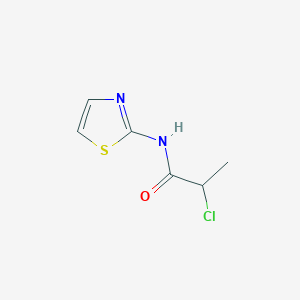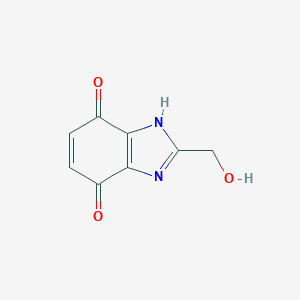![molecular formula C4H5N3O2S B038331 (5-アミノ-[1,3,4]チアゾール-2-イル)酢酸 CAS No. 118863-94-8](/img/structure/B38331.png)
(5-アミノ-[1,3,4]チアゾール-2-イル)酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid is a heterocyclic compound containing a thiadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
科学的研究の応用
(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid has several scientific research applications:
作用機序
Target of Action
The primary targets of (5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid are diverse, as it is a versatile compound with a broad spectrum of biological activities . The compound has been shown to interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . For instance, one derivative of the compound has been found to inhibit Abl kinase .
Mode of Action
The compound interacts with its targets through the formation of crucial hydrogen bonds with key amino acid residues . The mesoionic character of the thiadiazole ring allows the compound to cross cellular membranes and interact strongly with its targets .
Biochemical Pathways
The compound affects various biochemical pathways due to its broad spectrum of biological activities . For instance, it has been found to inhibit the interleukin-6 (IL-6)/JAK/STAT3 pathway .
Pharmacokinetics
Due to the mesoionic nature of the thiadiazole ring, the compound is able to cross cellular membranes . Its relatively good liposolubility is most likely attributed to the presence of the sulfur atom .
Result of Action
The compound exerts a broad spectrum of biological activities, including anticancer activities . For instance, several thiadiazole-containing compounds have demonstrated efficacy in various in vitro and in vivo cancer models . Moreover, the compound has been found to have an inhibitory effect on certain bacteria strains .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid typically involves the reaction of thiourea with carbon disulfide in the presence of a base such as sodium hydroxide to form the thiadiazole ring . The resulting intermediate is then acetylated using chloroacetyl chloride to yield the final product .
Industrial Production Methods
Industrial production methods for (5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves optimizing reaction conditions to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring.
類似化合物との比較
Similar Compounds
- 2-Amino-5-mercapto-1,3,4-thiadiazole
- 2-Chloro-N-(5-trifluoromethyl-1,3,4-thiadiazol-2-yl)acetamide
- 2-Amino-5-tert-butyl-1,3,4-thiadiazole
Uniqueness
(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties. Its ability to act as a versatile intermediate in the synthesis of various biologically active compounds sets it apart from other similar compounds.
特性
IUPAC Name |
2-(5-amino-1,3,4-thiadiazol-2-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2S/c5-4-7-6-2(10-4)1-3(8)9/h1H2,(H2,5,7)(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDNCVUWFRSPJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NN=C(S1)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389668 |
Source


|
| Record name | (5-Amino-1,3,4-thiadiazol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118863-94-8 |
Source


|
| Record name | (5-Amino-1,3,4-thiadiazol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-Dihydro-1H-[1,3]oxazino[5,4,3-ij]quinoline-3,7-dione](/img/structure/B38251.png)












